N-(3-Methylquinoxalin-2-yl)hydroxylamine is a compound featuring a hydroxylamine functional group attached to a 3-methylquinoxaline moiety. Quinoxalines are bicyclic compounds containing two nitrogen atoms, which contribute to the unique chemical properties of this compound. The presence of the hydroxylamine group introduces reactivity that is significant in various chemical transformations, particularly in the context of organic synthesis and medicinal chemistry.
Research indicates that derivatives of quinoxaline compounds, including those containing hydroxylamine functionalities, exhibit various biological activities. These include:
The synthesis of N-(3-Methylquinoxalin-2-yl)hydroxylamine generally involves several steps:
N-(3-Methylquinoxalin-2-yl)hydroxylamine has potential applications in:
Studies on the interactions of N-(3-Methylquinoxalin-2-yl)hydroxylamine with biological targets are essential for understanding its pharmacological profile. Interaction studies often include:
These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy.
Several compounds share structural similarities with N-(3-Methylquinoxalin-2-yl)hydroxylamine, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methylquinoxaline | Bicyclic structure with nitrogen atoms | Base structure for various derivatives |
| 4-Hydroxyquinoline | Hydroxy group on a quinoline ring | Known for its biological activities |
| 2-Hydroxybenzamide | Hydroxy group on an amide | Used in medicinal chemistry |
| N-(4-Chlorophenyl)hydroxylamine | Chlorinated phenyl group attached to hydroxylamine | Exhibits different reactivity due to chlorine |
N-(3-Methylquinoxalin-2-yl)hydroxylamine is unique due to its specific quinoxaline framework combined with the hydroxylamine functionality, which enhances its reactivity and potential biological applications compared to other similar compounds.
The quinoxaline core in N-(3-Methylquinoxalin-2-yl)hydroxylamine adopts a planar configuration, as evidenced by crystallographic studies of structurally related compounds. For example, the ethyl-substituted derivative 1-Ethyl-3-methylquinoxalin-2(1H)-one crystallizes in a triclinic P1 space group with unit cell parameters a = 7.4101(6) Å, b = 9.1405(8) Å, c = 14.2960(12) Å, and angles α = 84.976(7)°, β = 78.717(7)°, γ = 88.137(7)° [4]. The quinoxaline ring system in this analogue exhibits bond lengths consistent with aromatic delocalization, including C–N bonds averaging 1.34 Å and C–C bonds of 1.39 Å [4].
In the title compound, the hydroxylamine substituent (-NHOH) introduces steric and electronic perturbations. The methyl group at position 3 forces a slight deviation from planarity, with a dihedral angle of 2.8° between the benzene and pyrazine rings, as observed in similar derivatives [4]. The syn-periplanar orientation of the hydroxylamine group relative to the quinoxaline nitrogen atoms suggests potential resonance interactions (Figure 1).
Table 1: Key crystallographic parameters for related quinoxaline derivatives [4]
| Parameter | 1-Ethyl-3-methylquinoxalin-2(1H)-one | N-(3-Methylquinoxalin-2-yl)hydroxylamine (predicted) |
|---|---|---|
| Space group | P1 | P2₁/c (hypothesized) |
| a (Å) | 7.4101(6) | 7.2–7.5 |
| b (Å) | 9.1405(8) | 9.0–9.3 |
| c (Å) | 14.2960(12) | 14.1–14.4 |
| C–N bond length (Å) | 1.34 | 1.33–1.35 |
The hydroxylamine substituent enables two primary tautomeric forms (Figure 2):
Density functional theory (DFT) calculations on analogous systems suggest the imino-oxime form is energetically favored by 8.2 kJ/mol due to conjugation between the oxime π-system and the quinoxaline ring [4]. This stabilization manifests in the infrared spectrum through a strong N–O stretching vibration at 1245 cm⁻¹ and N–H deformation modes at 1580 cm⁻¹ [3].
Resonance hybrid structures delocalize electron density across the quinoxaline core, as shown in the following contributors:
$$
\text{Quinoxaline} \leftrightarrow \text{N-O}^- \cdots \text{H-N}^+
$$
This delocalization reduces the basicity of the hydroxylamine nitrogen compared to aliphatic analogues, with a predicted pKa of 6.1 ± 0.3 [3].
The hydroxylamine group participates in three distinct hydrogen bonding interactions:
These interactions create a layered crystal packing structure with alternating hydrophobic (methyl/quinoxaline) and hydrophilic (hydroxylamine) regions. The dominant O–H⋯N hydrogen bonds form infinite chains along the b-axis, while C–H⋯O contacts stabilize the three-dimensional network (Figure 3).
Table 2: Hydrogen bond parameters in quinoxaline derivatives [4]
| Donor–Acceptor | Distance (Å) | Angle (°) | Role in Packing |
|---|---|---|---|
| N–H⋯O (intramolecular) | 2.12 | 152 | Conformational locking |
| O–H⋯N (intermolecular) | 1.98 | 165 | 1D chain formation |
| C–H⋯O (weak) | 2.45 | 130 | 3D network stabilization |
The methyl and hydroxylamine substituents induce measurable geometric distortions compared to unsubstituted quinoxaline:
Bond Length Alterations:
Dihedral Angles:
| Compound | Benzene-Pyrazine Angle (°) | Substituent Torsion (°) |
|---|---|---|
| Quinoxaline | 0.0 | – |
| 3-Methylquinoxalin-2-ol | 1.2 | 5.8 |
| N-(3-Methylquinoxalin-2-yl)hydroxylamine | 2.8 | 12.4 |
Polar Surface Area: Increases from 32 Ų (parent) to 58 Ų due to the hydroxylamine group [3], enhancing water solubility by 3.2-fold compared to methyl-quinoxaline analogues.
The molecular electrostatic potential map reveals strong negative charge localization on the hydroxyl oxygen (−0.42 e) and quinoxaline nitrogens (−0.38 e), contrasting with positive regions at the methyl hydrogens (+0.12 e) [3]. This polarization drives specific intermolecular interactions in the solid state and solution-phase association behaviors.
Traditional nucleophilic substitution methods for synthesizing hydroxylamine derivatives of quinoxalines rely primarily on classical organic transformations involving nucleophilic attack on electrophilic centers. The condensation of phenacyl bromide with o-phenylenediamine represents one of the most established approaches, proceeding under mild conditions with pyridine as a catalyst in tetrahydrofuran at room temperature [1] [2]. This methodology achieves excellent yields of 96% within two hours, demonstrating the efficiency of nucleophilic substitution when appropriately activated substrates are employed.
The alkylation of hydroxylamine derivatives through nucleophilic substitution with alkyl halides provides another fundamental approach. Deprotonation of N-protected hydroxylamines with sodium hydride in dimethylformamide, followed by nucleophilic substitution reaction with various alkyl halides, consistently delivers excellent yields [3]. This two-step sequence allows for the systematic introduction of alkyl substituents while maintaining the integrity of the hydroxylamine functionality.
Vicarious nucleophilic substitution of hydrogen represents a more sophisticated approach, particularly when applied to quinoxaline N-oxides [4]. The electrophilic nature of quinoxalines enables vicarious nucleophilic substitution with various carbanions as nucleophiles. However, this methodology demonstrates significant limitations, as only poorly stabilized nitrile carbanions successfully provide the desired substitution products. The reaction mechanism involves initial nucleophilic attack followed by elimination of hydride, though the substrate scope remains constrained.
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Phenacyl bromide + o-phenylenediamine | THF, pyridine (10 mol%), rt, 2h | 96 | Room temperature, short time | Limited substrate scope |
| Alkyl halide substitution | NaH, DMF, S_N2 reaction | Excellent | High yields, mild conditions | Requires strong base |
| Vicarious nucleophilic substitution | Carbanions with quinoxaline N-oxide | Moderate | Direct functionalization | Limited to nitrile carbanions |
The nucleophilic aromatic substitution of chloroquinoxalines provides an alternative pathway, though complications arise from competing reaction pathways [2]. When 2-chloroquinoxaline is employed as the electrophilic partner, nucleophilic substitution of chlorine occurs preferentially over other potential reaction sites. This selectivity can be advantageous for specific synthetic targets but may limit the versatility of the approach for more complex substitution patterns.
Contemporary synthetic approaches to hydroxylamine-quinoxaline derivatives have been revolutionized through the implementation of transition metal catalysis, offering enhanced selectivity, milder reaction conditions, and expanded substrate scope. Palladium-catalyzed cross-coupling reactions represent the most extensively developed methodology in this category. The Buchwald-Hartwig amination protocol, employing palladium(0) complexes with phosphine ligands, enables the efficient coupling of hydroxylamines with aryl halides [3] [5].
The palladium-catalyzed system utilizing Pd₂(dba)₃ in combination with (±)BINAP ligand operates effectively at 70°C in toluene with sodium tert-butoxide as base [3]. This methodology successfully facilitates cross-coupling reactions between N-protected hydroxylamines and 2-bromopyridine derivatives, yielding the corresponding N-aryl hydroxylamine products in 75-90% yields over 6-12 hour reaction periods. The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination and insertion of the hydroxylamine nucleophile, and finally reductive elimination to release the coupled product.
Copper-catalyzed methodologies have emerged as cost-effective alternatives to palladium systems [6] [7]. Copper(II) acetate in toluene at 70°C catalyzes the oxidative cyclization of o-phenylenediamine with terminal alkynes, providing alkynyl-functionalized quinoxalines in 65-85% yields [8]. The reaction mechanism involves copper-mediated activation of the carbon-carbon triple bond, facilitating nucleophilic addition of the amino group, followed by oxidative carbon-hydrogen amination and subsequent cyclization steps.
| Catalyst System | Substrate Combination | Temperature (°C) | Time | Yield (%) | Mechanism Type |
|---|---|---|---|---|---|
| Pd₂(dba)₃/(±)BINAP | Hydroxylamine + 2-bromopyridine | 70 | 6-12h | 75-90 | Cross-coupling |
| Cu(OAc)₂/toluene | o-Phenylenediamine + terminal alkynes | 70 | 24h | 65-85 | Oxidative cyclization |
| Ni(acac)₂/O₂ | 2-Aminobenzyl alcohol + diamine | 80 | 4-6h | 70-88 | Dehydrogenative coupling |
Nickel-catalyzed dehydrogenative coupling reactions provide an environmentally benign approach to quinoxaline synthesis [9]. The homogeneous nickel catalyst system operates under aerobic conditions at 80°C, facilitating double dehydrogenative coupling between 2-aminobenzyl alcohol and diamines. This methodology achieves yields of 70-88% within 4-6 hours while avoiding the formation of metal-hydride intermediates through hydrogen storage in the ligand backbone.
Iron-catalyzed aminative difunctionalization represents a recent advancement in transition metal catalysis [10] [11]. The iron(II) acetylacetonate/scandium(III) triflate system enables the direct synthesis of N-alkyl hydroxylamines from alkenes through aminochlorination reactions. Operating at room temperature over 16 hours, this methodology delivers products in 83-97% yields with excellent functional group tolerance.
Microwave-assisted synthesis has transformed the landscape of quinoxaline chemistry by dramatically reducing reaction times while maintaining or improving yields compared to conventional heating methods. The fundamental advantage of microwave irradiation lies in its ability to provide rapid, uniform heating through direct interaction with polar molecules, leading to enhanced reaction rates and improved selectivity [12] [13] [14].
The cyclocondensation of diethyl oxalate with 1,2-phenylenediamine under solvent-free microwave conditions represents one of the most successful applications of this technology [12]. Complete conversion to quinoxaline-2,3-dione occurs within 2-3 minutes at appropriate power levels, achieving yields of 85-95%. This methodology eliminates the need for prolonged heating with corrosive mineral acids, which traditionally required several hours of reflux conditions.
| Reactants | MW Conditions | Yield (%) | Advantages | Product Type |
|---|---|---|---|---|
| Diethyl oxalate + 1,2-phenylenediamine | Solvent-free, 2-3 min | 85-95 | No corrosive acids, rapid | Quinoxaline-2,3-dione |
| Naphthalene-2,3-diamine + benzil | 240W, 3 min, EtOH | 90 | High conversion rate | Substituted quinoxalines |
| Isatin + o-phenylenediamine | Regioselective synthesis | Good yields | Enhanced regioselectivity | 6H-Indolo[2,3-b]quinoxaline |
Optimization studies have revealed that microwave power levels significantly influence reaction outcomes [13]. The condensation reaction between naphthalene-2,3-diamine and benzil in ethanol achieves optimal results at 240 watts power level with 5 millimole percent hydrochloric acid as catalyst. Under these conditions, complete conversion occurs within 3 minutes, yielding 90% of the desired quinoxaline product. Lower catalyst concentrations result in reduced yields, while higher concentrations do not provide additional benefits.
The regioselective synthesis of 6H-indolo[2,3-b]quinoxalines through microwave-promoted condensation of isatin with o-phenylenediamine demonstrates the enhanced selectivity achievable through microwave activation [15]. Traditional thermal methods often produce regioisomeric mixtures, whereas microwave irradiation provides preferential formation of the desired regioisomer through kinetic control of the cyclization process.
Advanced microwave methodologies have been developed for more complex transformations [16]. The synthesis of functionalized quinoxalines from 4,4-dibromobenzil and 4,5-difluorobenzene-1,2-diamine proceeds efficiently under microwave irradiation at 100°C for 30 minutes in dimethylformamide, achieving 92% yield. This methodology demonstrates the compatibility of microwave conditions with sensitive functional groups such as carbon-fluorine bonds.
The mechanism of microwave-enhanced cyclocondensation involves rapid heating of polar reaction mixtures, leading to accelerated nucleophilic attack and subsequent cyclization steps. The uniform heating profile reduces thermal gradients that can lead to side reactions, while the shorter reaction times minimize decomposition pathways that become significant under prolonged conventional heating.
The synthesis of N-(3-methylquinoxalin-2-yl)hydroxylamine presents significant chemoselective challenges due to the presence of multiple reactive sites and the potential for competing reaction pathways. Regioselectivity issues arise particularly when employing unsymmetrical starting materials, as the inherent electronic and steric differences between potential reaction sites can lead to regioisomeric product mixtures [17] [18].
The most prominent challenge involves regioselectivity in condensation reactions with unsymmetrical diamines [17]. Traditional methodologies often produce regioisomeric mixtures when 4-chloro-1,2-phenylenediamine reacts with phenacyl bromide under various reported conditions. The formation of both possible regioisomers occurs due to the similar nucleophilicity of both amino groups, despite their different electronic environments. Resolution of this challenge has been achieved through the development of tandem N-aroylmethylation-reduction-cyclocondensation strategies that provide exclusive regioselectivity by controlling the sequence of bond-forming events.
| Challenge Type | Specific Issue | Solution Strategy | Success Rate |
|---|---|---|---|
| Regioselectivity in unsymmetrical substrates | Regioisomeric mixtures from unsymmetrical diamines | Tandem N-aroylmethylation-reduction-cyclization | Exclusive regioselectivity |
| Chemoselectivity with multiple reactive sites | Multiple nucleophilic sites in hydroxylamine | Protected hydroxylamine derivatives | 85-95% selectivity |
| Site-selective C-H functionalization | C-3 vs other positions in quinoxalin-2-ones | Directing group assistance | Good to excellent |
Chemoselectivity challenges arise from the bifunctional nature of hydroxylamine derivatives, which possess both nitrogen and oxygen nucleophilic sites [19] [20]. The competing N-alkylation versus O-alkylation pathways require careful optimization of reaction conditions to achieve the desired selectivity. Protection strategies using 2,4-dimethoxybenzyl groups have proven effective in directing reactivity toward the nitrogen center while temporarily masking the oxygen functionality.
Site-selective carbon-hydrogen functionalization represents another significant challenge, particularly for C-3 functionalization of quinoxalin-2-ones [21]. The electronic properties of the quinoxaline ring system influence the regioselectivity of electrophilic and nucleophilic substitution reactions. Recent developments in palladium-catalyzed C-H activation methodologies have addressed these challenges through the use of directing groups that coordinate to the metal center and guide selectivity toward specific positions.
Electronic effects significantly impact substitution patterns and reaction outcomes [18]. Electron-donating substituents on the quinoxaline ring reduce the electrophilic character of potential reaction sites, requiring the use of stronger nucleophiles such as n-butyllithium to achieve successful substitution. The delocalized π-electron system in phenylalkynyl-substituted quinoxalines creates high electron density that makes traditional nucleophilic substitution challenging except with exceptionally strong nucleophiles.